3,5-Difluoro-4-iso-pentoxybenzoic acid
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Overview
Description
3,5-Difluoro-4-iso-pentoxybenzoic acid is a specialized organic compound characterized by its unique chemical structure, which includes two fluorine atoms and an isopentoxy group attached to a benzoic acid core. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-iso-pentoxybenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core. One common approach is to begin with 3,5-difluorobenzoic acid, which undergoes a series of reactions to introduce the isopentoxy group. This can be achieved through nucleophilic substitution reactions, where the fluorine atoms are replaced by the isopentoxy group under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-iso-pentoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the isopentoxy group, which can affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols, under specific conditions.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3,5-Difluoro-4-iso-pentoxybenzoic acid has several scientific research applications across different fields:
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-iso-pentoxybenzoic acid exerts its effects depends on its molecular targets and pathways involved. The presence of fluorine atoms can influence the compound's binding affinity to biological targets, while the isopentoxy group may affect its solubility and bioavailability. The specific mechanism of action would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
3,5-Difluorobenzoic acid
4-iso-pentoxybenzoic acid
3,5-Difluoro-4-methoxybenzoic acid
Properties
IUPAC Name |
3,5-difluoro-4-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-7(2)3-4-17-11-9(13)5-8(12(15)16)6-10(11)14/h5-7H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIADXFQYMQFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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